CGS 35601

Triple Vasopeptidase Inhibition ECE-1 NEP

Select CGS 35601 for integrated triple VPI in a single entity. It offers balanced ACE/NEP/ECE-1 inhibition unattainable by mixing selective inhibitors. Enables simultaneous suppression of Ang II/ET-1 and enhancement of ANP. Ideal for hypertension/heart failure/diabetic nephropathy models requiring this unique pharmacodynamic signature.

Molecular Formula C23H31N3O4S
Molecular Weight 445.6 g/mol
CAS No. 849066-09-7
Cat. No. B1668551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 35601
CAS849066-09-7
SynonymsCGS 35601;  CGS-35601;  CGS35601; 
Molecular FormulaC23H31N3O4S
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1(CCCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)S
InChIInChI=1S/C23H31N3O4S/c1-14(2)11-19(31)20(27)26-23(9-5-6-10-23)22(30)25-18(21(28)29)12-15-13-24-17-8-4-3-7-16(15)17/h3-4,7-8,13-14,18-19,24,31H,5-6,9-12H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1
InChIKeyYFAHICISBQLBQH-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGS 35601 (CAS 849066-09-7) Procurement Guide: Differentiating a Potent Triple Vasopeptidase Inhibitor for Cardiovascular and Renal Research


CGS 35601 is a single-molecule, non-peptidic inhibitor that simultaneously targets endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE), with reported in vitro IC50 values of 55 nM, 2 nM, and 22 nM, respectively [1]. This triple vasopeptidase inhibition (VPI) profile is designed to simultaneously suppress the biosynthesis of the vasoconstrictors endothelin-1 (ET-1) and angiotensin II (Ang II) while potentiating the circulating levels of the vasodilatory and diuretic atrial natriuretic peptide (ANP) [1]. The compound is primarily utilized as a research tool to investigate the integrated physiological and pathophysiological roles of these three enzyme systems in models of hypertension, heart failure, and diabetic nephropathy [2].

Why a Selective ACE, NEP, or ECE Inhibitor Cannot Substitute for CGS 35601 in Complex Cardiovascular Models


The primary value proposition of CGS 35601 lies in its integrated, triple-target pharmacology; a feature that cannot be replicated by simple combination therapy with selective inhibitors. While a selective ECE-1 inhibitor like CGS 35066 (IC50 ~22 nM for ECE-1) has minimal activity against NEP (IC50 ~2,300 nM) , and a selective NEP inhibitor like CGS 24592 has no meaningful ACE activity [1], CGS 35601 provides potent, balanced inhibition of all three enzymes from a single molecular entity [2]. This integrated mechanism is critical for simultaneously reducing the two most potent endogenous vasoconstrictors (Ang II and ET-1) while enhancing the primary endogenous vasodilator (ANP) [3]. Substituting with a selective inhibitor or a simple mixture would alter the precise pharmacodynamic ratio of this triple blockade, potentially confounding results in studies designed to interrogate the integrated effects of the VPI mechanism.

CGS 35601 Quantitative Differentiation: Head-to-Head and Comparative Evidence for Procurement Decisions


CGS 35601 vs. Selective ECE-1 Inhibitor CGS 35066: Differentiated by Triple-Target Potency

CGS 35601 distinguishes itself from selective ECE-1 inhibitors like CGS 35066 by its potent and balanced triple-enzyme inhibition. While both compounds inhibit human ECE-1 with similar nanomolar potency (IC50 values of 55 nM and 22 nM, respectively), their activity against NEP is starkly different. CGS 35601 is a highly potent NEP inhibitor (IC50 = 2 nM) [1], whereas CGS 35066 is virtually inactive against this enzyme (IC50 = 2,300 nM), representing a >100-fold selectivity for ECE-1 over NEP . This means that in an experimental system, CGS 35066 will primarily suppress ET-1 production, while CGS 35601 will simultaneously suppress ET-1 and Ang II biosynthesis and prevent the degradation of ANP, leading to a profoundly different overall pharmacodynamic profile [2].

Triple Vasopeptidase Inhibition ECE-1 NEP ACE CGS 35066

In Vivo Efficacy: CGS 35601's Triple Mechanism Lowers Blood Pressure More Effectively than Selective or Dual Inhibitor Combinations in SHR

In a direct, head-to-head comparative study in conscious, instrumented spontaneously hypertensive rats (SHR), the blood pressure-lowering effect of CGS 35601 was superior to that of selective and dual inhibitor combinations. CGS 35601 reduced mean arterial blood pressure (MABP) by 10%, 22%, and 40% at doses of 0.1, 1, and 5 mg/kg/day, respectively [1]. In contrast, the study also tested the combination of a selective ACE inhibitor (benazepril) + a NEP inhibitor (CGS 24592) + a ECE inhibitor (CGS 35066) at 1 and 5 mg/kg/day. The triple combination's effect was inferior to that of the single molecule CGS 35601 at the same doses, and even the combination of an ACE inhibitor + a NEP inhibitor at 5 mg/kg/day (which lowered MABP by only ~20-25% according to the study's data) was less effective than the 40% reduction achieved by CGS 35601 [1].

In Vivo Pharmacology Blood Pressure Spontaneously Hypertensive Rat SHR Triple VPI

Pharmacodynamic Biomarker Modulation: CGS 35601 Provides Integrated Reduction of Vasoconstrictors and Elevation of Vasodilators

The integrated triple mechanism of CGS 35601 translates into a unique and quantifiable plasma biomarker signature in vivo that is distinct from selective inhibitors. In conscious rats, CGS 35601 (10 mg/kg, i.v.) suppressed the big ET-1-induced pressor response (an indirect measure of ET-1 biosynthesis) by 82% at 30 minutes and increased plasma ANP immunoreactivity by 170% for up to 4 hours [1]. In the same study, it inhibited the Ang I-induced pressor response by 74-94% [1]. In SHR, CGS 35601 dose-dependently decreased plasma concentrations of the vasoconstrictors Ang II and ET-1, while simultaneously increasing plasma levels of the vasodilators ANP and bradykinin (BK) [2]. A selective ACE inhibitor would only affect Ang II and BK, while a selective ECE inhibitor would only affect ET-1, leaving the other pressor and depressor pathways unopposed.

Biomarker Endothelin-1 Angiotensin II Atrial Natriuretic Peptide ANP Pharmacodynamics

Chronic Safety Profile: CGS 35601 is Well Tolerated in 30-Day Rat Studies Across Multiple Disease Models

For long-term in vivo studies, the tolerability of a compound is a critical selection criterion. In chronic (30-day) experiments, CGS 35601 was reported to be well tolerated with a very good safety profile in healthy normotensive rats, spontaneously hypertensive rats (SHR), and Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes [1][2]. In a 30-day study in ZDF-fatty rats, CGS 35601 (administered at 0.1, 1, and 5 mg/kg/day) presented an excellent short-term safety profile, and importantly, heart rate was not affected at any dose, indicating a lack of reflex tachycardia often associated with blood pressure reduction [2].

Safety Profile Chronic Dosing Toxicology 30-Day Study

High-Value Research Applications for CGS 35601 in Cardiovascular and Renal Studies


Elucidating the Integrated Vasopeptidase Axis in Hypertension Models

CGS 35601 is optimally deployed in studies designed to investigate the *combined* effects of inhibiting ACE, NEP, and ECE-1. As demonstrated in SHR, its superior efficacy over selective or dual inhibitor combinations makes it the tool of choice for proving the therapeutic concept of triple VPI [1]. Researchers should select CGS 35601 when the experimental goal is to simultaneously suppress both Ang II and ET-1 while enhancing ANP and bradykinin levels [2].

Investigating Cardio-Renal Protection in Diabetic Nephropathy Models

Given its excellent tolerability in ZDF-fatty rats and its mechanism of action, CGS 35601 is a critical tool for exploring the cardio-renal protective effects of triple VPI in the context of type 2 diabetes [1]. The compound's ability to modulate both hemodynamic (blood pressure) and humoral (ANP, Ang II, ET-1) factors aligns with the complex pathophysiology of diabetic nephropathy, making it suitable for 30-day or longer intervention studies in this model.

Pharmacodynamic Studies Requiring a Distinct, Multi-Axis Biomarker Signature

CGS 35601's unique ability to produce a coordinated change in plasma biomarkers (↓Ang II, ↓ET-1, ↑ANP, ↑BK) is a quantifiable pharmacodynamic endpoint [1]. This makes the compound invaluable for studies where a clear, multi-analyte readout of target engagement is required to link in vivo efficacy to the proposed mechanism of action, a signature unattainable with any single- or dual-mechanism inhibitor.

Benchmarking Novel Triple VPI Candidates in Preclinical Development

As one of the first and most well-characterized single-molecule triple VPIs, CGS 35601 serves as the essential reference standard for industrial or academic groups developing next-generation compounds in this class. Its established in vitro IC50 profile [1], in vivo efficacy and biomarker modulation [2], and 30-day safety data [3] provide a comprehensive benchmark against which new chemical entities can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGS 35601

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.